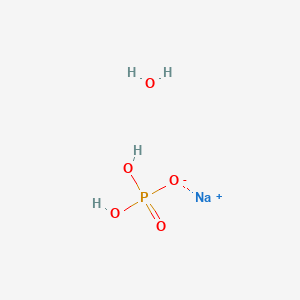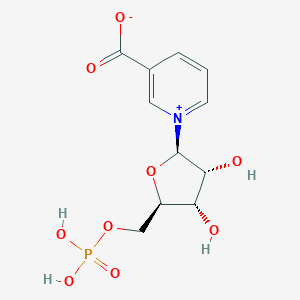![molecular formula C14H11BrO2 B127467 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 150766-86-2](/img/structure/B127467.png)
4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid
Overview
Description
4’-(Bromomethyl)-[1,1’-biphenyl]-2-carboxylic acid is an organic compound with the molecular formula C14H11BrO2 It is a derivative of biphenyl, where a bromomethyl group is attached to one of the phenyl rings, and a carboxylic acid group is attached to the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4’-(Bromomethyl)-[1,1’-biphenyl]-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 4-methyl-[1,1’-biphenyl]-2-carboxylic acid using N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of 4’-(Bromomethyl)-[1,1’-biphenyl]-2-carboxylic acid may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of bromine sources such as sodium bromate and sodium bisulfite in aqueous-organic binary systems can also be employed to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4’-(Bromomethyl)-[1,1’-biphenyl]-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The bromomethyl group can be oxidized to form a carboxylic acid or aldehyde group.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of new biphenyl derivatives with various functional groups.
Oxidation Reactions: Formation of 4’-(Carboxymethyl)-[1,1’-biphenyl]-2-carboxylic acid or 4’-(Formyl)-[1,1’-biphenyl]-2-carboxylic acid.
Reduction Reactions: Formation of 4’-(Hydroxymethyl)-[1,1’-biphenyl]-2-carboxylic acid or 4’-(Methanol)-[1,1’-biphenyl]-2-carboxylic acid.
Scientific Research Applications
4’-(Bromomethyl)-[1,1’-biphenyl]-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4’-(Bromomethyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzoic acid: Similar structure but with a single phenyl ring.
4’-(Bromomethyl)-[1,1’-biphenyl]-2-carbonitrile: Similar structure but with a nitrile group instead of a carboxylic acid group
Uniqueness
4’-(Bromomethyl)-[1,1’-biphenyl]-2-carboxylic acid is unique due to the presence of both a bromomethyl group and a carboxylic acid group on a biphenyl scaffold. This combination of functional groups allows for diverse chemical reactivity and the potential for multiple applications in various fields .
Properties
IUPAC Name |
2-[4-(bromomethyl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHZAARABFGGBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CBr)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50430853 | |
| Record name | 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150766-86-2 | |
| Record name | 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-(1H-Benzo[d]imidazol-1-yl)-N-methylformamide](/img/structure/B127399.png)


![2-[Bis(pyridin-2-ylmethyl)amino]ethanol](/img/structure/B127410.png)


